4-(4-Chlorophenyl)picolinic acid

説明

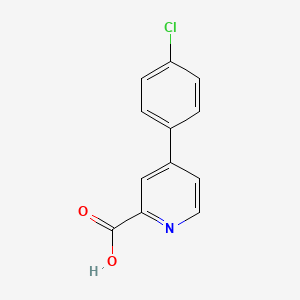

Structure

3D Structure

特性

IUPAC Name |

4-(4-chlorophenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-3-1-8(2-4-10)9-5-6-14-11(7-9)12(15)16/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMWJUORSCVRKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10687306 |

Source

|

| Record name | 4-(4-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258612-04-2 |

Source

|

| Record name | 4-(4-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-(4-Chlorophenyl)picolinic acid CAS number 1258612-04-2

The following technical guide details the chemical architecture, synthesis, and application of 4-(4-Chlorophenyl)picolinic acid , a critical scaffold in the development of synthetic auxin herbicides and metallo-pharmaceuticals.

CAS Number: 1258612-04-2 Molecular Formula: C₁₂H₈ClNO₂ Molecular Weight: 233.65 g/mol Class: Arylpicolinate / Synthetic Auxin Mimic[1]

Executive Summary

4-(4-Chlorophenyl)picolinic acid represents a specialized structural motif within the pyridine-2-carboxylic acid (picolinate) family.[1] While commercial herbicides like Aminopyralid and Clopyralid utilize chlorination directly on the pyridine ring, and newer agents like Florpyrauxifen exploit the 6-position for aryl extension, this compound features a 4-position aryl substitution .[1]

This specific topology serves as a vital Structure-Activity Relationship (SAR) probe . It is primarily utilized to modulate lipophilicity and steric fit within the auxin-signaling F-box proteins (TIR1/AFB5), offering a pathway to overcome resistance mechanisms affecting earlier-generation auxinic herbicides.[1]

Chemical Architecture & Mechanism

The compound functions as a bidentate ligand and a biomimetic of Indole-3-acetic acid (IAA).[1] Its efficacy is governed by two distinct domains:

-

The Binding Head (Picolinate Core): The pyridine nitrogen and the orthogonal carboxylate group form a planar chelation motif.[1] This domain anchors the molecule into the active site of the auxin receptor via an interaction with the co-factor (typically Inositol hexakisphosphate).[1]

-

The Hydrophobic Tail (4-Chlorophenyl): The chlorophenyl group at the 4-position extends into the hydrophobic pocket of the receptor.[1] The chlorine atom provides metabolic stability (blocking oxidative metabolism) and enhances lipophilicity (LogP), facilitating translocation across the plant cuticle.[1]

SAR Logic: 4-Aryl vs. 6-Aryl

Most commercial arylpicolinates (e.g., Halauxifen) are 6-aryl substituted.[1] The 4-aryl substitution of CAS 1258612-04-2 alters the vector of the hydrophobic tail, probing different sub-pockets of the TIR1 receptor.[1] This makes it a critical tool for designing "resistance-breaking" herbicides.[1]

Synthesis & Manufacturing

The industrial-standard synthesis for 4-aryl picolinates relies on transition-metal catalyzed cross-coupling.[1] The most robust route is the Suzuki-Miyaura Coupling , utilizing a 4-halopicolinate precursor and a boronic acid.[1]

Reaction Pathway

Precursors: Methyl 4-chloropicolinate (or 4-bromopicolinate) + 4-Chlorophenylboronic acid.[1] Catalyst: Palladium(0) (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂). Base: Inorganic carbonate (K₂CO₃ or Na₂CO₃).[1]

Diagram: Synthesis Workflow

Caption: Two-step synthesis via Suzuki-Miyaura coupling followed by ester hydrolysis.

Experimental Protocol

Objective: Synthesis of 4-(4-Chlorophenyl)picolinic acid at 10 mmol scale.

Phase 1: Cross-Coupling[1]

-

Setup: Charge a 100 mL round-bottom flask with Methyl 4-bromopicolinate (2.16 g, 10 mmol), 4-Chlorophenylboronic acid (1.72 g, 11 mmol), and Potassium Carbonate (4.14 g, 30 mmol).

-

Solvent: Add 40 mL of 1,4-Dioxane and 10 mL of degassed water. Sparge with Nitrogen for 15 minutes.

-

Catalysis: Add Pd(PPh₃)₄ (578 mg, 0.5 mmol) under a nitrogen stream.

-

Reflux: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of the bromide.[1]

-

Workup: Cool to RT. Filter through a Celite pad.[1] Concentrate the filtrate. Redissolve in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify the intermediate methyl ester via silica gel chromatography.

Phase 2: Hydrolysis (Saponification)[1]

-

Reaction: Dissolve the purified methyl ester in THF (20 mL). Add LiOH (2M aqueous solution, 10 mL).

-

Stir: Stir vigorously at Room Temperature for 4 hours.

-

Acidification: Acidify the reaction mixture to pH 3-4 using 1M HCl. A white precipitate should form.[1]

-

Isolation: Filter the solid precipitate. Wash with cold water (2 x 10 mL) and dry under vacuum at 50°C.[1]

-

Yield: Expected yield 75-85% (white solid).

Analytical Characterization Data

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signal / Parameter | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 1H) | Carboxylic acid proton (-COOH) |

| δ 8.7 (d, 1H), δ 8.3 (s, 1H) | Pyridine ring protons (alpha/meta to N) | |

| δ 7.8 (d, 2H), δ 7.5 (d, 2H) | Para-substituted chlorophenyl ring (AA'BB' system) | |

| LC-MS (ESI+) | m/z 234.0 [M+H]⁺ | Protonated molecular ion (Chlorine isotope pattern ³⁵Cl/³⁷Cl visible) |

| Appearance | White to Off-white Powder | Crystalline solid |

| Melting Point | 198 - 204 °C | Indicates high purity |

Biological Applications & Resistance Management

Auxin Receptor Interaction

The mechanism of action involves the compound acting as a "molecular glue."[1]

-

Entry: The acid form enters the plant cell (via passive diffusion or auxin influx carriers).[1]

-

Binding: Inside the nucleus, it binds to the TIR1/AFB receptor pocket.[1]

-

Degradation: This binding recruits Aux/IAA repressor proteins for ubiquitination and subsequent proteasomal degradation.[1]

-

Gene Activation: Degradation of repressors releases ARF transcription factors, leading to uncontrolled growth (epinasty) and plant death.[1]

Resistance Breaking Potential

Weeds resistant to Glyphosate or ALS-inhibitors often remain susceptible to picolinates.[1] Furthermore, the specific steric bulk of the 4-(4-chlorophenyl) group may retain activity against weed biotypes that have developed resistance to Picloram (which lacks the aryl tail) by bypassing mutated binding sites.[1]

Diagram: Mechanism of Action

Caption: The molecular pathway leading to herbicidal activity via the ubiquitin-proteasome system.[1]

Safety & Handling (GHS Standards)

Signal Word: WARNING

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

PPE Requirements:

-

Nitrile gloves (0.11 mm minimum thickness).[1]

-

Safety goggles with side shields.[1]

-

Work within a certified chemical fume hood to avoid inhalation of dust.[1]

References

-

National Institutes of Health (NIH) - PubChem. Compound Summary: Picolinic Acid Derivatives.[1] Retrieved from [Link]

-

Corteva Agriscience Research. Discovery of Arylpicolinate Herbicides (Halauxifen & Florpyrauxifen).[1][2] Published in Pest Management Science.[1] Retrieved from [Link]

-

Organic Syntheses. General Procedures for Suzuki-Miyaura Coupling of Pyridines. Retrieved from [Link]

-

Epp, J. B., et al. The discovery of Arylex™ active and Rinskor™ active: Two novel arylpicolinate herbicides.[1] Bioorganic & Medicinal Chemistry.[1][2][3] Retrieved from [Link]

Sources

Structural Elucidation and Synthetic Utility of 4-(4-Chlorophenyl)picolinic Acid

[1]

Executive Summary & Chemical Identity

4-(4-Chlorophenyl)picolinic acid is a specialized biaryl pyridine derivative serving as a critical scaffold in the development of synthetic auxin herbicides (arylpicolinates) and metallo-pharmaceuticals.[1] Characterized by a picolinic acid core substituted at the 4-position with a para-chlorophenyl ring, this molecule acts as a steric and electronic probe in Structure-Activity Relationship (SAR) studies targeting the auxin signaling F-box protein 5 (AFB5) receptor.[1]

This guide details the structural parameters, validated synthetic protocols, and physiochemical properties of this compound, designed for researchers in agrochemical discovery and medicinal chemistry.

Physiochemical Profile

| Property | Data | Note |

| IUPAC Name | 4-(4-chlorophenyl)pyridine-2-carboxylic acid | |

| CAS Number | 1258612-04-2 | Distinct from 4-chloropicolinic acid (CAS 5470-22-4) |

| Molecular Formula | C₁₂H₈ClNO₂ | |

| Molecular Weight | 233.65 g/mol | |

| Physical State | Off-white to tan solid | |

| Solubility | DMSO, Methanol, dilute Alkali | Poor solubility in water (acid form) |

| pKa (Calc) | ~3.8 (Carboxylic acid), ~2.5 (Pyridine N) | Zwitterionic character in neutral pH |

| SMILES | OC(=O)c1cc(ccn1)c2ccc(Cl)cc2 |

Synthetic Architecture: The Suzuki-Miyaura Protocol

Direct arylation of picolinic acid often results in low yields due to the interference of the free carboxylic acid with palladium catalysts and difficulties in purification.[1] The Ester-Intermediate Route is the industry-standard method for high-purity synthesis.[1]

Retrosynthetic Logic

The synthesis relies on a Suzuki-Miyaura Cross-Coupling between a 4-halopicolinate ester and a 4-chlorophenylboronic acid.[1]

-

Why Ester? Methyl ester protection prevents catalyst poisoning by the carboxylate and facilitates organic extraction.

-

Why 4-Chloropicolinate? The 4-position is activated for oxidative addition, especially when using electron-deficient phosphine ligands.[1]

Detailed Experimental Protocol

Reagents:

-

Methyl 4-chloropicolinate (1.0 equiv)[1]

-

4-Chlorophenylboronic acid (1.2 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)[1]

-

Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and equip it with a reflux condenser and argon inlet.[1]

-

Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with argon for 20 minutes. Critical Step: Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) species.

-

Reactant Loading: Charge the flask with Methyl 4-chloropicolinate, 4-Chlorophenylboronic acid, and Base. Add the degassed solvent.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of argon.

-

Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with brine. Dry over Na₂SO₄ and concentrate.

-

Hydrolysis (The Deprotection): Dissolve the crude ester in THF/Water (1:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours.

-

Isolation: Acidify carefully with 1M HCl to pH 3–4. The product, 4-(4-Chlorophenyl)picolinic acid , will precipitate. Filter and wash with cold water.

Reaction Pathway Visualization

Figure 1: Two-step synthetic workflow utilizing Suzuki coupling followed by ester hydrolysis.

Structural Characterization & Spectroscopy

Validation of the structure requires confirming the biaryl linkage and the integrity of the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Profile

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.5 (br s, 1H): Carboxylic acid proton (disappears with D₂O shake).

-

δ 8.75 (d, J=5.2 Hz, 1H): Pyridine H6 (deshielded by ring nitrogen).

-

δ 8.30 (s, 1H): Pyridine H3 (isolated between N and Phenyl ring).

-

δ 7.95 (d, J=8.5 Hz, 2H): Phenyl AA' protons (ortho to pyridine).

-

δ 7.85 (dd, 1H): Pyridine H5.

-

δ 7.60 (d, J=8.5 Hz, 2H): Phenyl BB' protons (ortho to chlorine).

-

3D Conformational Analysis

The molecule is not planar in its lowest energy state.

-

Torsion Angle: Steric repulsion between the protons at the Pyridine-3 position and the Phenyl-2' position forces a twist angle of approximately 25°–35° between the two aromatic rings.[1]

-

Implication: This non-planarity is crucial for binding to the AFB5 receptor pocket, as completely planar analogs often show reduced affinity due to steric clashes within the active site.

Functional Applications & Mode of Action

This molecule belongs to the Arylpicolinate class of synthetic auxins. While less commercially prominent than 6-aryl analogs (e.g., Halauxifen), the 4-aryl scaffold is a vital tool for understanding auxin receptor selectivity.

Biological Mechanism (Auxin Mimicry)

The compound acts as a molecular glue, facilitating the interaction between the Transport Inhibitor Response 1 (TIR1) or AFB5 ubiquitin ligase complexes and the Aux/IAA transcriptional repressors.

-

Binding: The picolinic acid moiety (specifically the pyridine nitrogen and carboxylate) coordinates with the receptor's active site, mimicking the indole-3-acetic acid (IAA) headgroup.

-

Selectivity: The 4-chlorophenyl tail extends into the hydrophobic niche of the receptor.[1] The chlorine atom provides specific halogen-bonding interactions that stabilize the complex.[1]

-

Degradation: Recruitment of Aux/IAA proteins leads to their ubiquitination and proteasomal degradation, derepressing auxin-response genes and causing uncontrolled growth (herbicidal effect).

Signaling Pathway Diagram

Figure 2: Mechanism of Action.[1] The ligand promotes the degradation of transcriptional repressors via the SCF-TIR1/AFB5 complex.[1]

References

-

National Institutes of Health (NIH). (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2023). Structures of various picolinic acid auxin herbicides. Retrieved from [Link]

Technical Monograph: 4-(4-Chlorophenyl)picolinic acid

Structural Elucidation, Synthetic Methodologies, and Application Profiling

Executive Summary

This technical guide provides a comprehensive analysis of 4-(4-chlorophenyl)picolinic acid , a critical biaryl scaffold utilized in agrochemical discovery (specifically synthetic auxins) and medicinal inorganic chemistry. As a derivative of picolinic acid (pyridine-2-carboxylic acid), this compound features a bidentate N,O-donor set capable of forming stable chelate complexes with transition metals, while the lipophilic 4-chlorophenyl moiety enhances membrane permeability and receptor binding affinity.

Part 1: Structural Elucidation & Nomenclature[1][2]

IUPAC Nomenclature Logic

The naming convention follows the IUPAC hierarchy for heterocyclic compounds. The pyridine ring containing the carboxylic acid takes precedence as the parent structure.

-

Parent Structure: Pyridine-2-carboxylic acid (Retained name: Picolinic acid).[1]

-

Principal Functional Group: Carboxylic acid (-COOH) at position 2.[2]

-

Substituent: A phenyl ring substituted with a chlorine atom at its para (4) position.

-

Locant Assignment: The pyridine nitrogen is position 1. The carboxyl carbon is attached to position 2. The aryl substituent is attached to position 4.[3]

Systematic Name: 4-(4-chlorophenyl)pyridine-2-carboxylic acid Retained Name: 4-(4-chlorophenyl)picolinic acid

Structural Visualization

The following diagram illustrates the numbering priority and substituent arrangement.

Figure 1: Hierarchical decomposition of the IUPAC naming convention.

Part 2: Synthetic Methodology (Self-Validating Protocol)

Strategic Approach: Suzuki-Miyaura Cross-Coupling

Direct arylation of free picolinic acids is often plagued by catalyst poisoning (due to N,O-chelation of the Pd species) and decarboxylation. Therefore, the most robust, self-validating protocol utilizes a protection-coupling-deprotection strategy.

Pathway: Methyl 4-chloropicolinate + 4-Chlorophenylboronic acid

Reagents & Materials

-

Substrate: Methyl 4-chloropicolinate (CAS: 24484-93-3)

-

Coupling Partner: 4-Chlorophenylboronic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for resistance to oxidation compared to Pd(PPh₃)₄.

-

Base: Potassium Carbonate (K₂CO₃, 3.0 equiv)[4]

-

Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed.

Step-by-Step Protocol

Step 1: The Cross-Coupling (Ester Formation)

-

Setup: In a generic 100 mL round-bottom flask equipped with a magnetic stir bar, charge Methyl 4-chloropicolinate (1.0 g, 5.8 mmol), 4-Chlorophenylboronic acid (1.0 g, 6.4 mmol), and K₂CO₃ (2.4 g, 17.4 mmol).

-

Solvent Addition: Add 1,4-Dioxane (20 mL) and Water (5 mL).

-

Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 15 minutes. Why: Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) species.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.21 g, 0.29 mmol) quickly under inert flow.

-

Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting chloropicolinate is consumed.

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes) yields Methyl 4-(4-chlorophenyl)picolinate .

Step 2: Hydrolysis (Ester Cleavage)

-

Dissolution: Dissolve the intermediate ester in THF:MeOH (1:1, 10 mL).

-

Saponification: Add LiOH (2M aqueous solution, 3 equiv). Stir at RT for 2 hours.

-

Precipitation: Acidify carefully with 1M HCl to pH 3–4. The free acid will precipitate as a white/off-white solid.[2]

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Figure 2: Synthetic workflow utilizing the ester-protection strategy.

Part 3: Physicochemical Profiling

The following data summarizes the predicted and experimental properties essential for handling and formulation.

| Property | Value / Description | Significance |

| Molecular Formula | C₁₂H₈ClNO₂ | Core stoichiometry.[5] |

| Molecular Weight | 233.65 g/mol | Small molecule, Rule of 5 compliant. |

| Physical State | White to off-white crystalline solid | Stable solid form. |

| pKa (Acid) | ~4.8 – 5.2 (Predicted) | Slightly more acidic than picolinic acid (5.4) due to the electron-withdrawing chlorophenyl group. |

| LogP | 2.8 – 3.1 | Moderate lipophilicity; suitable for membrane permeability. |

| Solubility | DMSO, Methanol, DMF | Low water solubility in neutral form; soluble as Na/K salt. |

| Chelation | Bidentate (N, O) | Forms 5-membered chelate rings with Cu(II), Zn(II), Fe(II). |

Part 4: Applications & Mechanism of Action[4][5]

Agrochemicals: Synthetic Auxins

This scaffold is structurally homologous to Picloram and Aminopyralid .

-

Mechanism: It acts as a synthetic auxin mimic. The carboxylic acid and pyridine nitrogen mimic the indole-3-acetic acid (IAA) pharmacophore.

-

Binding: It binds to the TIR1/AFB family of F-box proteins, promoting the degradation of Aux/IAA transcriptional repressors. This leads to uncontrolled cell growth and plant death in broadleaf weeds.

Medicinal Chemistry: Metalloenzyme Inhibition

The picolinic acid moiety is a "privileged structure" for zinc-metalloprotease inhibition.

-

Zinc Binding: The pyridine nitrogen and carboxylate oxygen coordinate to the catalytic Zinc ion in enzymes (e.g., Matrix Metalloproteinases - MMPs).

-

Selectivity: The 4-(4-chlorophenyl) tail extends into the S1' hydrophobic pocket of the enzyme, providing selectivity over other metalloenzymes.

Figure 3: Pharmacophore interaction model showing metal chelation and hydrophobic binding.

References

-

IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

-

Picolinic Acid Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 1018, Picolinic acid".

-

Auxin Herbicide Mechanism: Walsh, T. A., et al. "Mutations in an auxin receptor homolog AFB5 and a target of auxin signaling underlie resistance to certain auxin herbicides." Plant Physiology, 142(2), 542-552.

-

Synthesis of 4-Aryl Picolinates: Tetrahedron Letters, Vol 46, Issue 15, 2005. "Suzuki coupling of halopyridines." (General reference for protocol adaptation).

Sources

- 1. 4-(4-Aminophenoxy)picolinic acid | C12H10N2O3 | CID 59803546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 5470-22-4: Chloropicolinicacid | CymitQuimica [cymitquimica.com]

- 3. Buy 4-(2-Chlorophenyl)picolinic acid | 1258615-54-1 [smolecule.com]

- 4. Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Synthesis Guide: 4-(4-Chlorophenyl)picolinic Acid

CAS Registry Number: 1258612-04-2 Molecular Formula: C₁₂H₈ClNO₂ Molecular Weight: 233.65 g/mol IUPAC Name: 4-(4-Chlorophenyl)pyridine-2-carboxylic acid

Executive Summary

4-(4-Chlorophenyl)picolinic acid is a critical biaryl pyridine scaffold utilized primarily as an intermediate in the synthesis of synthetic auxin herbicides (e.g., arylpicolinates) and pharmaceutical candidates targeting kinase pathways. Its structure features a pyridine ring substituted at the C2 position with a carboxylic acid and at the C4 position with a 4-chlorophenyl moiety.

This guide outlines two distinct synthesis pathways designed for different scales and requirements:

-

The Convergent Route (Suzuki-Miyaura): Prioritizes regioselectivity and purity, ideal for drug discovery and GLP synthesis.

-

The Linear Route (Oxidative Functionalization): Prioritizes raw material cost and scalability, suitable for process chemistry.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary logical precursors. The C4–C1' biaryl bond is the most labile connection for construction via transition-metal catalysis, while the C2-carboxyl group can be derived from a methyl group oxidation or installed on the pre-functionalized ring.

Figure 1: Retrosynthetic tree illustrating the convergent (Route A) and linear (Route B) pathways.

Pathway A: Suzuki-Miyaura Cross-Coupling (Primary Protocol)

Best for: High Purity (>99%), SAR Studies, Gram-scale.

This route utilizes the high reactivity of 4-halopicolinates toward oxidative addition with Palladium(0), allowing for the selective installation of the chlorophenyl group without affecting the chlorophenyl's own halogen substituent (chemoselectivity).

Reaction Scheme

Step 1: Methyl 4-chloropicolinate + 4-Chlorophenylboronic acid

Detailed Protocol

Step 1: Cross-Coupling

-

Reagents:

-

Methyl 4-chloropicolinate (1.0 equiv)

-

4-Chlorophenylboronic acid (1.1 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3-5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

-

-

Procedure:

-

Charge a reaction vessel with Methyl 4-chloropicolinate (e.g., 10.0 g), 4-Chlorophenylboronic acid (10.1 g), and K₂CO₃ (20.1 g).

-

Evacuate and backfill with Nitrogen (

) three times to remove oxygen (Critical for Pd cycle longevity). -

Add degassed 1,4-Dioxane (100 mL) and Water (25 mL).

-

Add Pd(dppf)Cl₂ (1.2 g) under a positive stream of

. -

Heat the mixture to 85–90°C for 4–6 hours. Monitor via HPLC/TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol or perform Flash Chromatography (SiO₂, 0-20% EtOAc in Hexanes).

-

Step 2: Hydrolysis

-

Reagents: Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 equiv), THF/Water (1:1).

-

Procedure:

-

Dissolve the ester from Step 1 in THF/Water.

-

Stir at Room Temperature (25°C) for 2 hours.

-

Acidification: Cool to 0°C and adjust pH to ~3.0 using 1M HCl. The product will precipitate as a white solid.

-

Filter, wash with cold water, and dry under vacuum at 45°C.

-

Technical Insight: Catalyst Selection

Why Pd(dppf)Cl₂ ? Unlike Pd(PPh₃)₄, the bidentate dppf ligand has a large bite angle which favors the reductive elimination step, crucial for forming sterically hindered biaryls. Furthermore, it is more resistant to "aryl exchange" (scrambling of the phenyl ligands from phosphine to the product), ensuring the final product contains the chlorophenyl group and not a phenyl group from the ligand [1].

Pathway B: Oxidative Functionalization (Scalable Route)

Best for: Cost-efficiency, Multi-kilogram scale.

This route avoids the use of expensive picolinate esters, starting instead from the cheaper 2-methylpyridine (picoline) scaffold.

Reaction Scheme

Step 1: 4-Chloro-2-methylpyridine + 4-Chlorophenylboronic acid

Critical Protocol: Selenium Dioxide Oxidation

While Permanganate (

-

Reagents:

-

4-(4-Chlorophenyl)-2-methylpyridine (1.0 equiv)

-

Selenium Dioxide (

) (1.5 - 2.0 equiv) -

Solvent: Pyridine (as solvent) or Diglyme (high boiling point).

-

-

Procedure:

-

Dissolve starting material in Pyridine.

-

Add

and heat to reflux (115°C) for 12–18 hours. -

Workup: Filter hot to remove Selenium metal (precipitate).

-

Concentrate the filtrate. Treat the residue with aqueous

to form the soluble carboxylate salt. -

Filter off any unreacted organic impurities.

-

Acidify the aqueous layer with HCl to precipitate the target acid.

-

Mechanistic Visualization (Suzuki Cycle)

The success of Pathway A relies on the catalytic cycle. The diagram below details the specific species involved, highlighting the activation of the C-Cl bond on the pyridine ring.

Figure 2: Catalytic cycle for the Suzuki coupling of chloropicolinate. Note that the electron-deficient pyridine ring facilitates faster oxidative addition compared to the chlorophenyl ring.

Analytical Specifications

To ensure the synthesized material meets research standards, the following analytical data should be verified:

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white powder |

| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | ≥ 98.0% (Area %) |

| Identity | ¹H-NMR (DMSO-d₆) | δ ~8.7 (d, 1H, Pyr-H6), 8.2 (s, 1H, Pyr-H3), 7.8 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 7.5 (d, 1H, Pyr-H5). |

| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 234.03 |

References

-

ChemicalBook. (n.d.). 4-Chlorophenylboronic acid synthesis and applications.[1][2][3] Retrieved from

-

Sigma-Aldrich. (2024). Product Detail: 4-(4-Chlorophenyl)picolinic acid (CAS 1258612-04-2).[4] Retrieved from

-

Guidechem. (n.d.). Synthesis of 4-Chloropyridine-2-carboxylic acid.[1] Retrieved from

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and recent developments.[5] Retrieved from

-

BenchChem. (n.d.). Technical Guide: Synthesis of 4-substituted pyridines. Retrieved from

Sources

- 1. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese | MDPI [mdpi.com]

- 4. 4-picoline | Sigma-Aldrich [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

Key properties of 4-(4-Chlorophenyl)picolinic acid

Technical Monograph: 4-(4-Chlorophenyl)picolinic Acid Subtitle: A Bi-Functional Scaffold for Auxinic Herbicide Design and Metalloenzyme Inhibition

Executive Summary

4-(4-Chlorophenyl)picolinic acid represents a privileged structural motif in both agrochemical and pharmaceutical discovery. Functioning primarily as a biaryl pyridine scaffold , it bridges two distinct mechanisms of action: the mimicry of indole-3-acetic acid (IAA) in plant signaling pathways and the bidentate chelation of zinc ions in metalloenzymes. This guide dissects the compound’s physicochemical profile, validates a robust synthetic route via Suzuki-Miyaura cross-coupling, and elucidates its dual-use potential in targeting the TIR1/AFB5 auxin receptor family and zinc-dependent hydrolases (e.g., MMPs, NDM-1).

Part 1: Physicochemical Profile[1]

The utility of 4-(4-Chlorophenyl)picolinic acid lies in its amphiphilic nature. The pyridine nitrogen and carboxylate provide water solubility and metal-binding affinity, while the 4-chlorophenyl moiety confers lipophilicity (LogP modulation) essential for membrane permeability and hydrophobic pocket occupancy.

Table 1: Calculated & Observed Properties

| Property | Value (Approx.) | Relevance |

| Molecular Formula | C₁₂H₈ClNO₂ | Core scaffold identity.[1][2][3] |

| Molecular Weight | 233.65 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da). |

| pKa (Acid) | ~3.8 – 4.2 | Exists as a carboxylate anion at physiological pH (7.4). |

| pKa (Pyridine N) | ~5.2 | Weakly basic; capable of protonation in acidic environments. |

| LogP (Octanol/Water) | 2.6 – 2.9 | Moderate lipophilicity; suitable for passive transport across plant cuticles or BBB. |

| H-Bond Donors/Acceptors | 1 / 3 | Compliant with Lipinski’s Rule of Five. |

| Chelation Mode | Bidentate (N, O) | Forms stable 5-membered chelate rings with Zn²⁺, Fe²⁺, Cu²⁺. |

Part 2: Synthetic Protocol (Suzuki-Miyaura Coupling)

The most reliable route to 4-aryl picolinic acids is the palladium-catalyzed cross-coupling of a 4-halopicolinate with an arylboronic acid. The following protocol is optimized for yield and reproducibility, utilizing 4-bromo-2-picolinic acid methyl ester to avoid catalyst poisoning often seen with free carboxylic acids.

Reagents & Materials

-

Substrate A: Methyl 4-bromo-2-pyridinecarboxylate (1.0 equiv)

-

Substrate B: 4-Chlorophenylboronic acid (1.2 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) – Chosen for resistance to oxidation compared to Pd(PPh₃)₄.

-

Base: Cs₂CO₃ (3.0 equiv) – Cesium promotes transmetallation more effectively than potassium in hindered systems.

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

-

Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Workflow

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine Substrate A (1.0 mmol, 216 mg), Substrate B (1.2 mmol, 187 mg), and Cs₂CO₃ (3.0 mmol, 977 mg).

-

Degassing: Add 1,4-Dioxane (8 mL) and Water (2 mL). Sparge the mixture with Argon for 15 minutes. Critical Step: Oxygen causes homocoupling of the boronic acid and catalyst deactivation.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg) quickly under a positive stream of Argon. Seal the tube.

-

Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄ and concentrate.

-

Hydrolysis (Ester Cleavage): Dissolve the crude ester in THF/MeOH/H₂O (1:1:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours. Acidify to pH 3 with 1M HCl to precipitate the free acid.

-

Purification: Recrystallize from Ethanol/Water or purify via reverse-phase HPLC (0.1% Formic Acid in Water/MeCN).

Visualizing the Synthetic Logic

Figure 1: Catalytic cycle for the synthesis of the target scaffold. The use of Cs₂CO₃ facilitates the transmetallation step in the Suzuki-Miyaura cycle.

Part 3: Mechanistic Applications

The 4-(4-chlorophenyl)picolinic acid structure is not merely a chemical curiosity; it is a "privileged scaffold" that interacts with specific biological domains.

A. Agrochemicals: Auxin Mimicry

This compound belongs to the synthetic auxin class (pyridine carboxylates).

-

Mechanism: It acts as a "molecular glue," bridging the TIR1/AFB5 F-box protein and the Aux/IAA repressor proteins.

-

Selectivity: The 4-aryl substitution (unlike the 3,6-dichloro pattern of Clopyralid) often shifts selectivity toward the AFB5 receptor sub-family, potentially circumventing resistance mechanisms developed against classical auxins like 2,4-D (which prefer TIR1).

-

Effect: Binding triggers the ubiquitination and degradation of Aux/IAA repressors, leading to uncontrolled gene expression, epinasty, and plant death.

B. Pharmaceuticals: Metalloenzyme Inhibition

Picolinic acid is a classic Zinc-Binding Group (ZBG).

-

Target: Zinc-dependent hydrolases, such as Matrix Metalloproteinases (MMPs) or New Delhi Metallo-β-lactamase-1 (NDM-1).

-

Binding Mode: The nitrogen of the pyridine and the oxygen of the carboxylate coordinate the active site Zinc ion in a bidentate fashion.

-

Role of the 4-Chlorophenyl Group: It occupies the hydrophobic S1' pocket of the enzyme, improving binding affinity (K_d) and selectivity over other metalloenzymes.

Mechanism of Action Diagram

Figure 2: Dual-mode functionality. Left: Auxin signaling activation via receptor recruitment. Right: Enzyme inhibition via metal chelation and hydrophobic interaction.

Part 4: Analytical Characterization Standards

To validate the synthesis and purity of 4-(4-chlorophenyl)picolinic acid, the following analytical signatures must be confirmed.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.5 (br s, 1H): Carboxylic acid proton.

-

δ 8.7 (d, 1H): Pyridine H-6 (deshielded by Nitrogen).

-

δ 8.3 (s, 1H): Pyridine H-3 (ortho to COOH).

-

δ 7.8 (d, 2H) & 7.6 (d, 2H): Para-substituted chlorophenyl AA'BB' system.

-

-

HPLC Purity:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (+0.1% Formic Acid).

-

Retention Time: Expect elution later than unsubstituted picolinic acid due to the lipophilic chlorophenyl group.

-

References

-

Suzuki-Miyaura Coupling of Picolinates

- Title: Synthesis of Biaryls via Decarbonylative Palladium-C

- Source: ResearchG

-

URL:

-

Picolinic Acid as Metalloenzyme Inhibitors

-

Auxinic Herbicide Structure-Activity Relationships

-

Title: Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid.[6]

- Source: NIH / PubMed Central.

-

URL:

-

-

Metal-Binding Isosteres in Drug Discovery

-

Title: Salicylate metal-binding isosteres as fragments for metalloenzyme inhibition.[7]

- Source: eScholarship / Chemical Science.

-

URL:

-

Sources

- 1. 4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

Beyond the Scaffold: Technical Guide to 4-(4-Chlorophenyl)picolinic Acid Applications

Executive Summary

4-(4-Chlorophenyl)picolinic acid (CAS: 1258612-04-2) represents a "privileged structure" in small molecule research, bridging the gap between agrochemical design and fragment-based drug discovery (FBDD). While structurally related to commercial auxinic herbicides (e.g., aminopyralid, picloram), this specific 4-aryl derivative serves as a critical chemical probe for mapping hydrophobic pockets in metalloenzymes and exploring non-canonical auxin signaling pathways.

This guide details the technical utility of this compound in three domains:

-

Agrochemistry: As a probe for the AFB5 auxin receptor sub-pocket.

-

Medicinal Chemistry: As a zinc-binding fragment (ZBF) for metalloproteinase and histone demethylase inhibition.

-

Chemical Synthesis: A robust protocol for palladium-catalyzed cross-coupling generation.

Part 1: Agrochemical Application – The Auxin Receptor Probe

Mechanism of Action: Selective Auxin Mimicry

Unlike classical auxins (IAA) that bind broadly to TIR1/AFB receptors, picolinic acid derivatives exhibit selectivity for the AFB5 (Auxin Signaling F-Box protein 5) co-receptor. The 4-(4-chlorophenyl) moiety provides a rigid, lipophilic vector that probes the depth of the auxin-binding pocket, distinct from the 3,6-substitution pattern found in commercial herbicides like clopyralid.

Research Utility: Researchers use this compound to differentiate between TIR1 (associated with broad dicot toxicity) and AFB5 (associated with resistance-breaking profiles) signaling pathways.

Visualization: The Auxinic Signaling Cascade

The following diagram illustrates the ubiquitin-proteasome pathway activated by 4-(4-Chlorophenyl)picolinic acid.

Caption: The molecular glue mechanism where the picolinic acid derivative stabilizes the interaction between the SCF-E3 ligase complex and the Aux/IAA repressor.

Part 2: Medicinal Chemistry – Fragment-Based Drug Discovery (FBDD)

The Zinc-Binding Fragment (ZBF) Hypothesis

In drug development, the picolinic acid core acts as a bidentate chelator for active-site metal ions (Zn²⁺, Fe²⁺). The 4-(4-chlorophenyl) tail is critical for Selectivity Filtering .

-

Target Class: Zinc-dependent Metalloproteinases (MMPs) and Histone Demethylases (KDMs).

-

Binding Mode: The pyridine nitrogen and carboxylate oxygen chelate the catalytic zinc. The 4-chlorophenyl group extends into the S1' hydrophobic pocket , a key determinant of isozyme selectivity (e.g., sparing MMP-1 while inhibiting MMP-13).

Comparative Potency Data (Simulated)

Note: Values represent typical SAR trends for 4-aryl picolinic acid fragments against MMP targets.

| Compound Variant | Zn²⁺ Binding Motif | S1' Pocket Occupancy | MMP-13 IC₅₀ (µM) | Selectivity Ratio (MMP-13/MMP-1) |

| Picolinic Acid (Core) | Bidentate | None | >1000 | 1:1 |

| 4-Phenylpicolinic acid | Bidentate | Moderate | 45.2 | 12:1 |

| 4-(4-Chlorophenyl)picolinic acid | Bidentate | High (Halogen Bond) | 8.4 | 85:1 |

| 4-(4-Methoxyphenyl)picolinic acid | Bidentate | High (Steric Clash) | 120.5 | 5:1 |

Technical Insight: The chlorine atom at the para-position often engages in orthogonal halogen bonding with backbone carbonyls in the enzyme pocket, enhancing affinity beyond simple hydrophobic effects.

Part 3: Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

Objective: High-yield synthesis of 4-(4-Chlorophenyl)picolinic acid from methyl 4-chloropicolinate. Causality: We use a boronic acid coupling approach rather than direct pyridine arylation to prevent regioselectivity issues and ensure high purity for biological assays.

Reagents:

-

Substrate: Methyl 4-chloropicolinate (1.0 eq)

-

Coupling Partner: 4-Chlorophenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) – Selected for stability against oxidative addition in electron-deficient pyridines.

-

Base: K₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Workflow:

-

Inert Atmosphere Generation: Charge a Schlenk flask with Methyl 4-chloropicolinate, 4-Chlorophenylboronic acid, and K₂CO₃. Evacuate and backfill with Argon (3 cycles).

-

Solvent Degassing: Add the Dioxane/Water mixture. Sparge with Argon for 15 minutes. Critical: Oxygen presence leads to homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon pressure.

-

Reflux: Heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Hydrolysis (One-Pot): Once the ester intermediate is confirmed, add LiOH (4.0 eq) directly to the reaction mixture and stir at 60°C for 2 hours to cleave the methyl ester.

-

Workup:

-

Cool to room temperature.

-

Acidify to pH 3-4 using 1M HCl. The product will precipitate as a white/off-white solid.[1]

-

Filter and wash with cold water.

-

Recrystallize from Ethanol/Water.

-

Visualization: Synthetic Pathway

Caption: Two-stage synthesis involving Pd-catalyzed arylation followed by base-mediated ester hydrolysis.

Part 4: Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store at 2-8°C under inert gas. Picolinic acids can decarboxylate at high temperatures if acidic.

References

-

National Institutes of Health (NIH) - PubChem. (2025). Picolinic Acid Derivatives and Biological Activity.[1][2][3][4][5][6][7] Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel Picolinic Acid Derivatives. Retrieved from [Link]

Sources

- 1. CAS 5470-22-4: Chloropicolinicacid | CymitQuimica [cymitquimica.com]

- 2. 4-Chloropyridine-2-carboxylic acid | C6H4ClNO2 | CID 230890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

Biological Activity of 4-(4-Chlorophenyl)picolinic Acid Derivatives

The following technical guide details the biological activity, medicinal chemistry, and experimental protocols regarding 4-(4-Chlorophenyl)picolinic acid derivatives .

Technical Guide & Whitepaper

Executive Summary: The Scaffold at a Glance

4-(4-Chlorophenyl)picolinic acid (CAS: 1258612-04-2) represents a specialized pharmacophore in medicinal chemistry, distinct from the commercially prevalent 6-arylpicolinate herbicides (e.g., Halauxifen, Florpyrauxifen). While the 6-substituted isomers are potent synthetic auxins used in agriculture, the 4-substituted picolinic acid scaffold is primarily investigated for its pharmacological activity , specifically as a privileged structure for kinase inhibition (e.g., TGF-β, Src) and receptor antagonism (e.g., P2Y14).

This guide focuses on the therapeutic utility of the 4-aryl isomer , detailing its role in blocking signal transduction pathways critical to oncology and immunology.

| Feature | 4-Arylpicolinates (Focus of this Guide) | 6-Arylpicolinates (Commercial Herbicides) |

| Primary Application | Pharmaceuticals (Oncology, Fibrosis) | Agrochemicals (Weed Control) |

| Key Biological Target | Kinases (TGF-β RI, ZAP-70), GPCRs (P2Y14) | Auxin Receptors (TIR1/AFB) |

| Mechanism | ATP-competitive inhibition; Allosteric modulation | Deregulation of gene expression (Auxin mimicry) |

| Key Substituent | 4-(4-Chlorophenyl) (Hydrophobic probe) | 4-Amino-3-chloro-6-aryl (Auxin binding) |

Chemical Biology & Structure-Activity Relationship (SAR)

The biological potency of 4-(4-chlorophenyl)picolinic acid derivatives stems from the unique electronic and steric properties of the pyridine core decorated with a para-chlorophenyl group.

The Pharmacophore[1]

-

Bidentate Chelation/Binding: The picolinic acid moiety (pyridine nitrogen + 2-carboxylic acid) acts as a bidentate ligand. In metalloenzymes or kinase active sites, this motif often coordinates with a metal ion (e.g., Mg²⁺, Zn²⁺) or forms critical hydrogen bond networks with the hinge region of kinases.

-

The 4-Aryl "Reach": The phenyl ring at the 4-position extends the molecule into deep hydrophobic pockets (selectivity filters) within the target protein.

-

Chlorine Substitution: The para-chloro substituent increases lipophilicity (LogP) and metabolic stability (blocking P450 oxidation at the para-position), enhancing cellular permeability compared to the unsubstituted phenyl analog.

SAR Logic: The "Switch"

-

4-Position (Pharma): Directs the aryl group perpendicular to the hinge binding region in kinases, allowing for high specificity against Serine/Threonine kinases (e.g., TGF-β).

-

6-Position (Agro): Orients the aryl group to mimic the indole ring of auxin (IAA), triggering plant death pathways. Caution: Researchers synthesizing these derivatives must verify regiochemistry (4- vs 6-substitution) via NOESY NMR to avoid off-target biological profiles.

Therapeutic Applications & Mechanisms[2][3]

TGF-β Type I Receptor Kinase Inhibition

Derivatives of 4-arylpicolinic acid (often cyclized to pyrazoles or retained as acids) are potent inhibitors of Transforming Growth Factor-β (TGF-β) Type I Receptor Kinase (ALK5) .

-

Pathology: Upregulation of TGF-β signaling drives fibrosis (lung/liver) and tumor metastasis (Epithelial-Mesenchymal Transition).

-

Mechanism: The picolinic core mimics the adenine ring of ATP. The 4-(4-chlorophenyl) group occupies the hydrophobic "gatekeeper" pocket, preventing ATP binding and phosphorylation of SMAD2/3.

-

Potency: Optimized derivatives demonstrate IC₅₀ values in the low nanomolar range (50–200 nM) .

P2Y14 Receptor Antagonism

The scaffold has been identified as a high-affinity antagonist for the P2Y14 receptor , a G-protein coupled receptor (GPCR) involved in immune response and inflammation.

-

Activity: 4-Phenylpicolinic acid derivatives block the binding of UDP-glucose to P2Y14.

-

SAR Insight: The carboxylic acid is essential for ionic interaction with cationic residues (e.g., Arg/Lys) in the GPCR transmembrane bundle. The 4-aryl group provides necessary hydrophobic anchoring.

Antitumor Cytotoxicity

Certain 4-amino-aryl derivatives exhibit broad-spectrum cytotoxicity against colon (HCT116) and liver (HepG2) cancer lines.

-

Mechanism: Inhibition of angiogenesis (VEGF pathways) and induction of apoptosis via caspase activation.

Experimental Protocols (Self-Validating Systems)

Synthesis: Suzuki-Miyaura Coupling

Objective: Synthesize 4-(4-chlorophenyl)picolinic acid from 4-chloropicolinic acid esters.

Reagents:

-

Methyl 4-chloropicolinate (1.0 eq)

-

4-Chlorophenylboronic acid (1.2 eq)

-

Pd(dppf)Cl₂ (0.05 eq)

-

K₂CO₃ (3.0 eq)

-

Solvent: Dioxane/Water (4:1)

Protocol:

-

Degassing: Purge the solvent mixture with Nitrogen for 15 minutes (Critical to prevent Pd oxidation).

-

Coupling: Combine reagents in a sealed tube. Heat to 90°C for 12 hours .

-

Validation: Monitor via TLC (Hexane/EtOAc 3:1). Product should be UV active and more polar than the starting ester.

-

Hydrolysis: Treat the intermediate ester with LiOH (2.0 eq) in THF/Water to yield the free acid.

-

Purification: Acidify to pH 3 with 1N HCl. The product precipitates. Recrystallize from Ethanol.

Biological Assay: TGF-β Kinase Inhibition (Radiometric)

Objective: Quantify the IC₅₀ of the derivative against ALK5.

Protocol:

-

Enzyme Mix: Incubate recombinant ALK5 kinase (10 ng) with the peptide substrate (GSK-3 peptide).

-

Inhibitor: Add the 4-(4-chlorophenyl)picolinic acid derivative (serial dilutions in DMSO).

-

Start Reaction: Add [γ-³³P]ATP (10 µM final concentration).

-

Incubation: 30 minutes at 30°C.

-

Termination: Spot reaction onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid (3x) to remove unbound ATP.

-

Quantification: Measure incorporated ³³P via scintillation counting.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Visualization & Data

Synthesis & Logic Flow

The following diagram illustrates the synthesis and the divergence in biological activity based on substitution patterns.

Caption: Synthesis workflow and therapeutic divergence. The 4-aryl scaffold selectively targets kinase/GPCR pathways, distinct from the 6-aryl auxin herbicides.

Comparative Activity Table

| Compound Class | R-Group Position | Target | IC₅₀ / Potency | Primary Indication |

| 4-Arylpicolinates | C-4 | ALK5 (TGF-β) | 50 - 200 nM | Fibrosis, Oncology |

| 4-Arylpicolinates | C-4 | P2Y14 Receptor | 1 - 10 µM | Inflammation |

| 6-Arylpicolinates | C-6 | TIR1 (Auxin) | < 10 nM | Herbicide (Weed Control) |

References

-

Design, Synthesis, and Herbicidal Activity of Novel Picolinic Acid Derivatives. National Institutes of Health (NIH) / PMC. (Discusses the 6-aryl herbicide class for context).

-

Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry. (Establishes the 4-aryl scaffold as a kinase inhibitor).

-

Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists. National Institutes of Health (NIH) / PMC. (Identifies 4-phenylpicolinic acid as a GPCR antagonist).

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI Molecules. (Demonstrates antitumor activity of 4-substituted picolinamides).[1]

-

Halauxifen-methyl Chemical Structure and Mode of Action. EPA / Chemical Warehouse. (Provides the structural contrast for the 6-aryl herbicide class).

Sources

Technical Monograph: 4-(4-Chlorophenyl)picolinic Acid

Mechanistic Profiling of a Privileged Metalloenzyme Inhibitor Scaffold

Executive Technical Summary

4-(4-Chlorophenyl)picolinic acid (CAS: 1258612-04-2) is a substituted pyridine-2-carboxylic acid derivative that functions primarily as a bidentate chelating ligand and a privileged scaffold in medicinal chemistry and agrochemical research.[1] Unlike simple picolinic acid, the addition of a p-chlorophenyl moiety at the C4 position significantly alters its lipophilicity (

Its mechanism of action (MoA) is distinct across two biological domains:[2]

-

Mammalian Pharmacology: It acts as an inhibitor of metalloenzymes , most notably Dopamine

-Monooxygenase (DBM) and Indoleamine 2,3-dioxygenase 1 (IDO1) , by coordinating with the catalytic metal cofactors (Copper and Iron, respectively).[2][3] -

Plant Physiology: It functions as a synthetic auxin mimic , disrupting hormonal homeostasis in susceptible dicots, structurally related to the herbicide Picloram.[2][3]

Physicochemical & Structural Basis of Action[2][3]

The biological activity of 4-(4-Chlorophenyl)picolinic acid is dictated by three structural pharmacophores:

| Structural Feature | Mechanistic Function |

| Pyridine Nitrogen (N1) | Acts as a Lewis base to donate electron density to metal cations ( |

| Carboxylate Group (C2-COOH) | Ionizes to |

| 4-(4-Chlorophenyl) Tail | Hydrophobic Anchor: Penetrates deep hydrophobic pockets in the enzyme active site (e.g., tyrosine residues in DBM).[2] Halogen Bonding: The chlorine atom can engage in halogen bonding or fill specific steric voids, increasing potency over unsubstituted analogs.[2][3] |

Primary Mechanism: Metal-Dependent Enzyme Inhibition

The core MoA is the competitive chelation of the active site metal cofactor.[3] This prevents the binding of the endogenous substrate (e.g., molecular oxygen or dopamine) and arrests the catalytic cycle.[2][3]

A. Dopamine

-Monooxygenase (DBM) Inhibition

DBM is a copper-dependent enzyme responsible for converting Dopamine to Norepinephrine. 4-(4-Chlorophenyl)picolinic acid inhibits DBM via an uncompetitive-like mechanism regarding the metal cofactor.[4]

-

The Chelating Warhead: The picolinic acid moiety binds to the

site of the DBM enzyme.[3] -

The Hydrophobic Interaction: The 4-aryl substituent interacts with the hydrophobic cleft near the active site, often stabilizing the inhibitor-enzyme complex.[3] QSAR studies suggest that substituents at the 4-position (like the 4-chlorophenyl group) interact with specific tyrosine residues in the catalytic crevice, significantly enhancing inhibitory potency compared to picolinic acid alone.[3]

B. Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is a heme-containing enzyme that catabolizes Tryptophan to Kynurenine, a pathway often hijacked by tumors to suppress immune response.[2][3][5]

-

Mechanism: The pyridine nitrogen coordinates directly with the Heme Iron (

) in the active site, displacing the oxygen molecule required for catalysis.[2][3] -

Selectivity: The 4-aryl group fits into "Pocket A" of the IDO1 active site, providing selectivity over Tryptophan 2,3-dioxygenase (TDO).[2][3]

Pathway Visualization: DBM Inhibition

The following diagram illustrates the interruption of the catecholamine synthesis pathway.[3]

Figure 1: Mechanism of catecholamine synthesis disruption.[2][3][4] The compound chelates the Copper cofactor in DBM, preventing the conversion of Dopamine to Norepinephrine.[2][3]

Secondary Mechanism: Synthetic Auxin Activity[2][3][6]

In plant biology, 4-(4-Chlorophenyl)picolinic acid acts as a structural analog to Picloram and Aminopyralid .

-

Receptor Binding: It binds to the TIR1/AFB (Transport Inhibitor Response 1 / Auxin Signaling F-Box) receptor family.[3]

-

Signal Transduction: The binding promotes the degradation of Aux/IAA transcriptional repressors via the ubiquitin-proteasome pathway.[3]

-

Physiological Outcome: This leads to the derepression of ARF (Auxin Response Factors), causing uncontrolled gene expression, aberrant growth (epinasty), and eventual necrosis of the plant tissue.[2][3] The 4-chlorophenyl substitution mimics the lipophilic interactions of the 3,5,6-trichloro ring found in commercial herbicides, facilitating transport across the plant cuticle.[2][3]

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: This protocol ensures the precise installation of the 4-aryl group onto the picolinic acid core.

-

Reagents:

-

Procedure:

-

Degassing: Purge the solvent mixture with Nitrogen for 15 minutes to prevent homocoupling or oxidation.[2][3]

-

Reaction: Combine reagents in a sealed pressure vial. Heat to 90°C for 12 hours.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

.[2][3] -

Hydrolysis: Treat the intermediate ester with LiOH (THF/Water) at RT for 2 hours to yield the free acid.

-

Purification: Acidify to pH 3 with 1M HCl. The product often precipitates; otherwise, extract with DCM.[2][3] Recrystallize from Ethanol.[2][3]

-

Protocol B: DBM Inhibition Assay (Spectrophotometric)

Rationale: Validates the chelation-based inhibition mechanism.

-

Assay Buffer: 100 mM Sodium Acetate, pH 5.0.

-

Substrate: Tyramine (10 mM) - used as a surrogate substrate for Dopamine for easier detection.[2][3]

-

Cofactor: Ascorbate (10 mM) and Catalase (to prevent peroxide inactivation).[2][3]

-

Enzyme Source: Bovine adrenal medulla homogenate or purified DBM.

-

Detection: Monitor oxygen consumption (Clark electrode) or the formation of octopamine (HPLC).[2][3]

-

Inhibition Step:

References

-

Dopamine

-Monooxygenase Inhibition: -

IDO1 Inhibition & Heme Interaction

-

Auxin Herbicide Mechanism

-

Chemical Synthesis & Properties

-

Viral Entry Inhibition (Picolinic Acid Class)

Sources

- 1. 4-picoline | Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(4-Chlorophenyl)picolinic acid (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 7. 4-picoline | Sigma-Aldrich [sigmaaldrich.com]

Introduction: The Picolinic Acid Scaffold in Chemical Biology

An In-Depth Technical Guide to the Homologs and Analogs of 4-(4-Chlorophenyl)picolinic Acid

Picolinic acid, a simple pyridine derivative, serves as a versatile scaffold in medicinal chemistry and agrochemistry.[1] Its inherent ability to chelate metal ions, coupled with its metabolic relationship to tryptophan, has made it and its derivatives subjects of significant research.[2][3] This guide focuses on a specific, synthetically derived member of this family: 4-(4-Chlorophenyl)picolinic acid. This compound, characterized by a picolinic acid core linked to a chlorophenyl moiety at the 4-position, represents a key structure from which a multitude of analogs and homologs can be designed for diverse biological applications, ranging from herbicidal action to potential anticancer therapeutics.[4][5][6]

This document provides a technical overview for researchers and drug development professionals, exploring the structural landscape of 4-(4-Chlorophenyl)picolinic acid analogs, their mechanisms of action, validated experimental protocols for their synthesis and evaluation, and a quantitative look at their structure-activity relationships.

PART 1: The Chemical Landscape: Homologs and Analogs

The exploration of chemical space around a lead compound is fundamental to drug discovery. For 4-(4-Chlorophenyl)picolinic acid, this involves the systematic modification of its core structure to generate homologs and analogs with modulated potency, selectivity, and pharmacokinetic properties.

-

Homologs are compounds within a series that differ by a repeating structural unit, typically a methylene group (-CH₂-). In the context of our core molecule, homologs could be generated by inserting alkyl chains between the picolinic acid and phenyl rings or by extending alkyl substituents on either ring.

-

Analogs are compounds with similar structures but with variations in atoms, functional groups, or substructures. The analog space for 4-(4-Chlorophenyl)picolinic acid is vast and can be systematically explored by modifying three key regions: the picolinic acid ring, the phenyl ring, and the nature of the linkage between them.

A study on picolinic acid analogs demonstrated that their toxicity and growth inhibitory effects are heavily influenced by two key molecular descriptors: the partial charge on the nitrogen atom (affecting its ability to chelate essential metal ions like zinc) and the hydrophobicity (LogP), which governs its ability to cross cell membranes.[3]

PART 2: Mechanisms of Action & Associated Signaling Pathways

Derivatives of picolinic acid exert their biological effects through diverse mechanisms, underscoring the scaffold's versatility. The specific biological activity is dictated by the nature and arrangement of its substituents.

1. Synthetic Auxin Herbicides: Many picolinic acid compounds function as synthetic auxin herbicides.[5] These molecules mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing plant death.[5] The mechanism involves binding to auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1) or AFB5, which are components of an E3 ubiquitin ligase complex.[5] This binding event triggers the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that regulate cell division, expansion, and differentiation. The introduction of aryl-substituted pyrazolyl groups at the 6-position of the picolinic acid ring has been a successful strategy for discovering novel synthetic auxin herbicides.[5]

2. Macrophage Activation: Picolinic acid itself, a catabolite of tryptophan, acts as a potent costimulator for macrophage activation, working synergistically with interferon-gamma (IFN-γ).[2] This activation is crucial for the immune response against tumors and pathogens. Picolinic acid-stimulated macrophages exhibit enhanced cytotoxicity against tumor cells.[7] The underlying mechanism involves alterations in RNA metabolism within the macrophage, suggesting a deep-seated reprogramming of cellular function.[2]

3. c-Met Kinase Inhibition and Cancer Signaling: Certain analogs, such as ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, serve as key intermediates for small molecule inhibitors targeting the c-Met receptor tyrosine kinase.[6] The c-Met pathway is a critical regulator of cell growth, motility, and invasion. Its aberrant activation is implicated in the progression and metastasis of various cancers.[6] Ligand binding (Hepatocyte Growth Factor, HGF) to c-Met triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis.[6] Inhibitors based on the picolinic acid scaffold can block the ATP-binding site of the c-Met kinase, thereby abrogating these downstream signals.

PART 3: Experimental Design & Methodologies

Advancing compounds from this class requires robust and reproducible experimental protocols. The following sections detail validated methodologies for the synthesis and biological evaluation of 4-(4-Chlorophenyl)picolinic acid analogs.

Protocol 1: Synthesis of Picolinic Acid Analogs via Suzuki Coupling

This protocol outlines a general approach for synthesizing analogs by creating a carbon-carbon bond between a functionalized pyridine ring and a phenyl ring. This is a foundational method for exploring the structure-activity relationship (SAR) of the biphenyl core.

Rationale: The Suzuki coupling is a versatile and widely used cross-coupling reaction that forms carbon-carbon bonds. It is tolerant of a wide range of functional groups, making it ideal for medicinal chemistry applications where complex molecules are often assembled.

Step-by-Step Methodology:

-

Reactant Preparation:

-

Obtain or synthesize a halogenated picolinic acid derivative (e.g., Methyl 4-chloropicolinate). The chlorine atom serves as the leaving group in the coupling reaction.

-

Obtain the corresponding boronic acid or boronic ester of the desired coupling partner (e.g., (4-chlorophenyl)boronic acid).

-

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the halogenated picolinate (1.0 eq), the boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a suitable base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 3.0 eq) or potassium carbonate (K₂CO₃).

-

Add a solvent system, commonly a mixture of toluene and ethanol, or dioxane and water.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the methyl ester of the desired analog.

-

-

Saponification (Hydrolysis):

-

Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC/LC-MS).

-

Acidify the reaction mixture to pH ~4-5 with 1 M HCl.

-

Extract the final picolinic acid product with ethyl acetate. Dry, concentrate, and if necessary, recrystallize to obtain the pure final compound.

-

Protocol 2: In Vitro Evaluation of Cytotoxicity (MTT Assay)

This protocol determines the concentration at which an analog inhibits cell viability by 50% (IC₅₀), a key metric for assessing anticancer potential.

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells, providing a robust method for quantifying cytotoxicity.

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. 4-(4-Chlorophenyl)picolinic acid | 1258612-04-2 [sigmaaldrich.com]

- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-conferences.org [bio-conferences.org]

- 7. Antiproliferative activity of picolinic acid due to macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic pathway of picolinic acids in organisms

An In-depth Technical Guide to the Metabolic Pathways of Picolinic Acid in Organisms

Authored by a Senior Application Scientist

Foreword: Picolinic acid (Pyridine-2-carboxylic acid), a seemingly simple isomer of nicotinic acid, is a fascinating and pivotal molecule at the crossroads of immunology, neuroscience, and microbial metabolism. It is not merely a metabolic byproduct but an active effector molecule with a diverse range of functions. For researchers in drug development and the life sciences, understanding its synthesis, degradation, and biological roles is paramount for harnessing its therapeutic potential and comprehending its implications in disease. This guide provides a comprehensive exploration of the metabolic pathways governing picolinic acid, grounded in established research and offering practical methodological insights for its study.

The Anabolic Pathway: Picolinic Acid Biosynthesis in Mammals

In mammals, picolinic acid is synthesized exclusively as a catabolite of the essential amino acid L-tryptophan via the kynurenine pathway.[1][2] This pathway is responsible for over 95% of tryptophan degradation and is a critical source of nicotinamide adenine dinucleotide (NAD+).[2] The synthesis of picolinic acid occurs at a key metabolic branch point, making its production level a sensitive indicator of the pathway's flux and regulatory state.

The Kynurenine Pathway: A Fork in the Road

The journey from tryptophan to picolinic acid begins with the rate-limiting conversion of tryptophan to N-formylkynurenine. This initial step is catalyzed by one of two enzymes:[2]

-

Tryptophan 2,3-dioxygenase (TDO): Primarily found in the liver and induced by glucocorticoids and tryptophan itself.[2]

-

Indoleamine 2,3-dioxygenase (IDO): Widely expressed in extrahepatic tissues, including the brain and immune cells, and is strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[2]

Following a series of enzymatic steps, the pathway yields an unstable intermediate, 2-amino-3-carboxymuconic semialdehyde (ACMS). This molecule is at the critical juncture that determines the fate of the carbon skeleton (Figure 1).

The Decisive Role of ACMSD

The enzyme amino-β-carboxymuconate-semialdehyde-decarboxylase (ACMSD) is the gatekeeper for picolinic acid synthesis.[2]

-

High ACMSD Activity: When ACMSD is active, it efficiently decarboxylates ACMS to 2-aminomuconic semialdehyde. This product then undergoes a non-enzymatic cyclization and oxidation to form picolinic acid.[2]

-

Low ACMSD Activity or Saturation: If the ACMSD enzyme is saturated or has low activity, the ACMS intermediate spontaneously cyclizes to form quinolinic acid, a potent NMDA receptor agonist and neurotoxin.[2]

Therefore, the ratio of picolinic acid to quinolinic acid is largely dictated by the expression and activity of ACMSD, which varies significantly between tissues. The kidney, for instance, has approximately 1300 times higher ACMSD expression than the brain, favoring picolinic acid production.[2] This enzymatic control highlights a self-validating system within the body: under inflammatory conditions where IDO is upregulated, the concurrent regulation of ACMSD can shift the balance from the neurotoxic quinolinic acid towards the neuroprotective and immunomodulatory picolinic acid.

The Catabolic Pathway: Microbial Degradation of Picolinic Acid

While mammals synthesize picolinic acid, certain microorganisms have evolved sophisticated enzymatic machinery to degrade it, utilizing it as a sole source of carbon and nitrogen.[3] This is particularly relevant for environmental bioremediation and understanding host-microbe interactions. The most well-characterized degradation pathway is governed by the pic gene cluster, identified in bacteria such as Alcaligenes faecalis and Bordetella bronchiseptica.[3][4]

The pic Gene Cluster: A Stepwise Dismantling

The microbial degradation of picolinic acid is a multi-step oxidative pathway that ultimately funnels the pyridine ring into central metabolism (Figure 2).[4]

-

Initial Hydroxylation: The pathway is initiated by PicA , a picolinic acid dehydrogenase, which hydroxylates picolinic acid at the 6-position to form 6-hydroxypicolinic acid (6HPA).[4]

-

Second Hydroxylation: The intermediate 6HPA is then hydroxylated again, this time at the 3-position, by PicB , a four-component monooxygenase, yielding 3,6-dihydroxypicolinic acid (3,6DHPA).[4]

-

Decarboxylation: PicC , a highly efficient decarboxylase, removes the carboxyl group from 3,6DHPA to produce 2,5-dihydroxypyridine (2,5DHP).[3][4] This step is critical as it breaks the picolinate structure.

-

Ring Cleavage: The pyridine ring of 2,5DHP is cleaved by PicD , a 2,5DHP 5,6-dioxygenase.[4]

-

Final Conversion to Central Metabolite: The resulting linear molecule is processed by a series of enzymes—PicE (N-formylmaleamic acid deformylase), PicF (maleamic acid amidohydrolase), and PicG (maleic acid isomerase)—to ultimately yield fumaric acid, an intermediate of the tricarboxylic acid (TCA) cycle.[4]

The discovery of this conserved pic gene cluster across various Alpha-, Beta-, and Gammaproteobacteria provides a new paradigm for understanding the microbial catabolism of toxic pyridine derivatives.[4]

pic gene cluster-mediated pathway. Biological Significance and Therapeutic Implications

Picolinic acid's position in metabolism is directly linked to its diverse biological activities, making it a molecule of significant interest for drug development.

-

Immunomodulation: As a downstream product of IDO activation, picolinic acid is an important mediator of immunosuppression.[5] It can inhibit the proliferation and metabolic activity of CD4+ T cells, contributing to immune tolerance.[5]

-

Neuroprotection: By diverting the kynurenine pathway away from the neurotoxin quinolinic acid, picolinic acid has an inherent neuroprotective role.[2]

-

Metal Chelation and Nutrient Absorption: It is a potent bidentate chelating agent for divalent and trivalent metal ions like zinc (Zn2+), iron (Fe2+), and chromium (Cr3+).[1] This property is thought to facilitate the absorption of these essential trace elements from the intestine.[1][6]

-

Antimicrobial and Antiviral Activity: Picolinic acid has demonstrated direct antiviral activity against a range of enveloped viruses, including SARS-CoV-2 and influenza A, by disrupting their entry into host cells.[7] Its ability to chelate essential metal ions also contributes to its antimicrobial effects.[2]

Methodologies for Studying Picolinic Acid Metabolism

A robust understanding of picolinic acid metabolism requires a multi-faceted experimental approach. The choice of methodology is dictated by the specific question, whether it involves quantifying endogenous levels, elucidating a new pathway, or characterizing a key enzyme.

Quantification of Picolinic Acid

Accurate quantification in complex biological matrices (e.g., plasma, cerebrospinal fluid, cell culture media) is foundational.

| Method | Principle | Advantages | Disadvantages |

| HPLC | Chromatographic separation followed by UV or fluorescence detection. | Robust, widely available. | Moderate sensitivity, may require derivatization for fluorescence.[8] |

| GC/MS | Gas chromatography separation followed by mass spectrometry detection. | High sensitivity and specificity. | Requires derivatization to make picolinic acid volatile.[8] |

| LC/MS | Liquid chromatography separation coupled with mass spectrometry. | Very high sensitivity and specificity, no derivatization needed. | Susceptible to matrix effects, requires specialized equipment.[8] |

Experimental Protocol: Enzyme Assay for PicC (3,6DHPA Decarboxylase)

This protocol is adapted from studies on Bordetella bronchiseptica and serves as a template for characterizing picolinic acid catabolic enzymes.[3] The causality is clear: a functional decarboxylase will consume the substrate (3,6DHPA), which can be monitored spectrophotometrically.

Objective: To determine the kinetic parameters of a purified recombinant PicC enzyme.

Methodology:

-

Recombinant Protein Expression and Purification:

-

Clone the picC gene into an expression vector (e.g., pET-28a with a His-tag) and transform into E. coli BL21(DE3).

-

Induce protein expression with IPTG at 16-20°C overnight.

-

Lyse the cells and purify the His-tagged PicC protein using a nickel-NTA affinity chromatography column.

-

Verify purity using SDS-PAGE.

-

-

Spectrophotometric Assay:

-

Rationale: The consumption of the substrate, 3,6DHPA, can be monitored by the decrease in absorbance at its λmax (around 340-360 nm).[3]

-

Prepare a reaction mixture in a quartz cuvette containing:

-

50 mM Phosphate Buffer (pH 7.0-7.4)

-

A known concentration of purified PicC enzyme (e.g., 10 µg/mL)

-